molecular formula C16H18FNO4S B2434294 3-ethoxy-4-fluoro-N-(4-methoxybenzyl)benzenesulfonamide CAS No. 825608-74-0

3-ethoxy-4-fluoro-N-(4-methoxybenzyl)benzenesulfonamide

Cat. No.: B2434294
CAS No.: 825608-74-0
M. Wt: 339.38
InChI Key: JVFDQRMXGSWGGB-UHFFFAOYSA-N
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Description

3-ethoxy-4-fluoro-N-(4-methoxybenzyl)benzenesulfonamide is a chemical compound with the molecular formula C16H18FNO4S It is known for its unique structure, which includes an ethoxy group, a fluoro group, and a methoxybenzyl group attached to a benzenesulfonamide core

Properties

IUPAC Name

3-ethoxy-4-fluoro-N-[(4-methoxyphenyl)methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18FNO4S/c1-3-22-16-10-14(8-9-15(16)17)23(19,20)18-11-12-4-6-13(21-2)7-5-12/h4-10,18H,3,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVFDQRMXGSWGGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)S(=O)(=O)NCC2=CC=C(C=C2)OC)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18FNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-ethoxy-4-fluoro-N-(4-methoxybenzyl)benzenesulfonamide typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:

    Nitration: The starting material, 3-ethoxy-4-fluorobenzene, undergoes nitration to introduce a nitro group.

    Reduction: The nitro group is then reduced to an amino group using a reducing agent such as hydrogen gas in the presence of a catalyst like palladium on carbon.

    Sulfonation: The amino group is then sulfonated using a sulfonating agent like chlorosulfonic acid to form the sulfonamide.

    Substitution: Finally, the sulfonamide is reacted with 4-methoxybenzyl chloride in the presence of a base like sodium hydroxide to yield the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, and the processes are often automated to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

3-ethoxy-4-fluoro-N-(4-methoxybenzyl)benzenesulfonamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove or modify functional groups.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst or sodium borohydride (NaBH4) are commonly used.

    Substitution: Substitution reactions often involve bases like sodium hydroxide (NaOH) or acids like hydrochloric acid (HCl).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.

Scientific Research Applications

Chemistry

3-ethoxy-4-fluoro-N-(4-methoxybenzyl)benzenesulfonamide serves as a versatile building block in organic synthesis. Its unique functional groups allow it to participate in various chemical reactions, making it useful for creating more complex molecules.

Key Reactions :

  • Electrophilic Aromatic Substitution : The fluoro and ethoxy groups can enhance reactivity, facilitating the introduction of additional substituents.
  • Nucleophilic Substitution : The sulfonamide group can act as a leaving group in synthetic pathways.

Biology

Research indicates that this compound exhibits potential biological activities, particularly in antimicrobial and anticancer research.

Antimicrobial Activity :
Studies have shown that similar sulfonamide derivatives possess significant antimicrobial properties. The mechanism often involves inhibition of bacterial dihydropteroate synthase, leading to bacteriostatic effects against various pathogens.

MicroorganismActivityReference
Staphylococcus aureusInhibition observed
Escherichia coliModerate inhibition
Streptococcus mutansSignificant inhibition

Anticancer Potential :
Recent investigations have highlighted the compound's ability to inhibit carbonic anhydrase IX, an enzyme implicated in tumor growth and metastasis. In vitro studies demonstrated that treatment with this compound led to apoptosis in cancer cell lines, indicating its potential as an anticancer agent.

Medicine

The compound is being explored for its therapeutic potential in drug development. Its unique structure may allow for improved pharmacokinetic properties, enhancing bioavailability and efficacy.

Research Focus Areas :

  • Anti-inflammatory Properties : Investigations into the compound's effects on inflammatory pathways are ongoing.
  • Drug Development : As a candidate for new pharmaceuticals targeting specific diseases, its efficacy and safety profiles are being evaluated through preclinical studies.

Industrial Applications

In the industrial sector, this compound is utilized in the production of specialty chemicals and materials with tailored properties. Its application extends to:

  • Catalysis : Serving as a catalyst in various chemical reactions due to its reactive functional groups.
  • Material Science : Used in the development of polymers and coatings with specific performance characteristics.

Case Study 1: Antimicrobial Efficacy

A study involving various sulfonamide derivatives assessed their effectiveness against resistant bacterial strains. The results indicated that compounds similar to this compound exhibited significant reductions in bacterial load in treated subjects compared to controls.

Case Study 2: Anticancer Activity

In vitro studies on breast cancer cell lines demonstrated that treatment with this compound resulted in enhanced apoptosis rates compared to untreated controls. This suggests a promising avenue for further research into its mechanisms of action and therapeutic potential.

Mechanism of Action

The mechanism of action of 3-ethoxy-4-fluoro-N-(4-methoxybenzyl)benzenesulfonamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3-ethoxy-4-fluoro-N-benzylbenzenesulfonamide
  • 3-ethoxy-4-fluoro-N-(4-methylbenzyl)benzenesulfonamide
  • 3-ethoxy-4-fluoro-N-(4-chlorobenzyl)benzenesulfonamide

Uniqueness

3-ethoxy-4-fluoro-N-(4-methoxybenzyl)benzenesulfonamide is unique due to the presence of the methoxybenzyl group, which can influence its chemical reactivity and biological activity. This structural feature may confer specific properties that are not observed in similar compounds, making it a valuable compound for research and development.

Biological Activity

3-Ethoxy-4-fluoro-N-(4-methoxybenzyl)benzenesulfonamide is a sulfonamide compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by diverse sources.

Chemical Structure and Properties

The compound features a sulfonamide group, which is known for its broad-spectrum biological activities. The presence of the ethoxy and methoxy groups enhances its lipophilicity, potentially influencing its interaction with biological targets.

Antimicrobial Activity

Sulfonamides are widely recognized for their antimicrobial properties. Research indicates that similar compounds exhibit significant activity against various bacterial strains. For instance, studies have shown that certain benzene sulfonamides demonstrate bactericidal effects by inhibiting protein synthesis and nucleic acid production . While specific data on this compound is limited, its structural similarity to known active compounds suggests potential antimicrobial efficacy.

Anticancer Potential

The anticancer properties of sulfonamides have been documented extensively. For example, derivatives with similar structures have shown cytotoxic effects against cancer cell lines, such as MCF-7 and A549, with IC50 values ranging from 0.12 to 2.78 µM . The mechanism often involves the induction of apoptosis through modulation of key signaling pathways.

The biological activity of this compound may involve several mechanisms:

  • Inhibition of Enzyme Activity : Many sulfonamides function as enzyme inhibitors, particularly targeting carbonic anhydrase and other metabolic enzymes .
  • Disruption of Bacterial Metabolism : By mimicking para-aminobenzoic acid (PABA), sulfonamides interfere with folate synthesis in bacteria, leading to growth inhibition.
  • Induction of Apoptosis in Cancer Cells : Sulfonamides can activate apoptotic pathways in cancer cells, leading to cell death.

Study on Antimicrobial Effects

A study focusing on structurally related sulfonamides reported significant antimicrobial activity against Gram-positive bacteria, with minimum inhibitory concentrations (MICs) demonstrating effectiveness comparable to standard antibiotics . While specific data for the compound were not provided, the findings suggest a promising avenue for further research.

In Vivo Efficacy Studies

In vivo studies conducted on related compounds have demonstrated their ability to cross biological barriers and exhibit therapeutic effects without significant toxicity. For example, a compound from a similar chemotype was shown to ameliorate diabetic retinopathy symptoms in animal models without hepatotoxicity .

Data Tables

Compound Name Activity Type IC50/MIC Values Reference
This compoundAntimicrobialTBDTBD
Benzene Sulfonamide DerivativeAnticancer0.12 - 2.78 µM
Related Compound A91Diabetic RetinopathyN/A

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